Cas no 946320-02-1 (3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide)

3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide Chemical and Physical Properties
Names and Identifiers
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- Butanamide, 3,3-dimethyl-N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]-
- 3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide
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- Inchi: 1S/C20H24N2O2S/c1-20(2,3)13-18(23)21-15-9-8-14-6-4-10-22(16(14)12-15)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23)
- InChI Key: WECXVPQIEMQFDW-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2C(C1SC=CC=1)=O)(=O)CC(C)(C)C
3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2049-0195-5mg |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-1mg |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-2μmol |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-10μmol |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-3mg |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-5μmol |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-4mg |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-10mg |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2049-0195-2mg |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
946320-02-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide
Comprehensive Overview of 3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide (CAS No. 946320-02-1)
3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide (CAS No. 946320-02-1) is a synthetic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydroquinoline derivatives, which are widely studied for their diverse biological activities. The presence of a thiophene-2-carbonyl moiety and a butanamide side chain enhances its molecular complexity, making it a subject of interest for drug discovery and material science.
In recent years, researchers have focused on the pharmacokinetic properties and structure-activity relationships (SAR) of 3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide. Its molecular design suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and inflammatory pathways. The compound's lipophilicity and hydrogen-bonding capacity are critical factors influencing its bioavailability, a topic frequently searched by professionals in medicinal chemistry.
The synthesis of 946320-02-1 involves multi-step organic reactions, including acylations and cyclizations, which are often optimized for yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize the compound, ensuring compliance with industry standards. These methods are commonly queried in academic and industrial forums, reflecting their importance in quality control.
From an application perspective, 3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide has been explored in preclinical studies for its potential role in modulating enzyme activity and receptor binding. Its heterocyclic framework aligns with trends in drug design, where researchers prioritize scaffolds with improved selectivity and reduced off-target effects. This aligns with the growing demand for precision medicine and targeted therapies, keywords highly relevant in current biomedical literature.
Environmental and toxicological profiles of CAS No. 946320-02-1 are also under investigation, as regulatory agencies emphasize the need for green chemistry and sustainable synthesis practices. The compound's stability under various pH conditions and its degradation pathways are frequently discussed in environmental science circles, addressing concerns about chemical persistence and ecotoxicity.
In summary, 3,3-dimethyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbutanamide represents a promising candidate for further research, bridging gaps between chemical innovation and therapeutic development. Its structural versatility and potential applications in biomedical engineering and material sciences make it a compound worth monitoring in scientific advancements.
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